1,3-Diisothiocyanatopropane chemical structure and physical properties
1,3-Diisothiocyanatopropane chemical structure and physical properties
An In-Depth Technical Guide to 1,3-Diisothiocyanatopropane for Advanced Research
Executive Summary: This guide provides a comprehensive technical overview of 1,3-diisothiocyanatopropane, a homobifunctional crosslinking agent. We delve into its core chemical and physical properties, outline a representative synthetic pathway, and explore its reactivity profile. The primary focus is on its application in proteomics and drug development as a tool for covalently linking and stabilizing biomolecular structures. Detailed protocols for its use and critical safety and handling procedures are also provided to ensure its effective and safe implementation in a research setting.
Introduction: The Role of Bifunctional Crosslinkers
In the intricate world of molecular biology and drug development, understanding the spatial arrangement and interaction of proteins is paramount. Bifunctional crosslinking agents are indispensable tools that allow researchers to "freeze" these interactions, providing a snapshot of the cellular machinery at work. 1,3-Diisothiocyanatopropane (DITP) is one such molecule, featuring two isothiocyanate groups separated by a flexible three-carbon propyl chain.
The isothiocyanate moiety (–N=C=S) is a potent electrophile that readily reacts with primary amines and other nucleophiles found in proteins, most notably the ε-amino group of lysine residues and the N-terminal α-amino group. The presence of two such groups on a single molecule allows DITP to form covalent bridges, either between subunits of a protein complex (intermolecular) or between different domains of a single protein (intramolecular). This capability makes it a valuable reagent in proteomics research for elucidating protein quaternary structure and identifying protein-protein interactions.[1]
Chemical Structure and Identification
The fundamental identity of 1,3-diisothiocyanatopropane is defined by its structure, which dictates its reactivity and utility.
Caption: Chemical structure of 1,3-Diisothiocyanatopropane.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1,3-Diisothiocyanatopropane | - |
| Alternate Names | 1,3-Propane diisothiocyanate, 1,3-Propylene diisothiocyanate | [1] |
| CAS Number | 109704-32-7 | [1] |
| Molecular Formula | C₅H₆N₂S₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| InChI Key | HSFDFWROECINQQ-UHFFFAOYSA-N | [2] |
| SMILES | S=C=NCCCN=C=S | [2] |
Physicochemical Properties
The physical properties of 1,3-diisothiocyanatopropane influence its handling, solubility in reaction buffers, and storage conditions. While extensive experimental data is not widely published, several key properties have been predicted through computational methods, providing valuable guidance for its use.
Table 2: Predicted Physicochemical Properties
| Property | Value | Unit | Source/Method |
| Boiling Point (Tboil) | 605.70 | K (332.55 °C) | [2] / Joback Method |
| logP (Octanol/Water) | 1.582 | - | [2] / Crippen Method |
| Water Solubility (log₁₀WS) | -1.78 | mol/L | [2] / Crippen Method |
| Enthalpy of Vaporization (ΔvapH°) | 47.60 | kJ/mol | [2] / Joback Method |
Note: The properties listed are computationally predicted and should be used as estimates. Experimental verification is recommended.
Synthesis and Purification
1,3-Diisothiocyanatopropane is typically synthesized from its corresponding diamine precursor, 1,3-diaminopropane. A common and effective method involves the use of thiophosgene (CSCl₂) or a less hazardous equivalent. The causality behind this choice lies in the high electrophilicity of thiophosgene's central carbon atom, which readily reacts with the nucleophilic amine groups.
Caption: General workflow for the synthesis of 1,3-Diisothiocyanatopropane.
Experimental Protocol: Synthesis from 1,3-Diaminopropane
This protocol is a representative method based on standard organic chemistry principles for the synthesis of isothiocyanates from primary amines. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the hazardous nature of thiophosgene.
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Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 1,3-diaminopropane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
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Causality: Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Anhydrous conditions are critical as thiophosgene reacts with water.
-
-
Reaction: Prepare a solution of thiophosgene (2.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the thiophosgene solution dropwise to the stirred amine solution over 1-2 hours, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Causality: Slow, cold addition controls the exothermic reaction and minimizes side product formation.
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-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 1,3-diisothiocyanatopropane.
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Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and side products.
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Chemical Reactivity and Mechanism of Action
The utility of 1,3-diisothiocyanatopropane stems from the electrophilic nature of the isothiocyanate carbon atom. This carbon is susceptible to nucleophilic attack by primary amines, thiols, and other nucleophiles present on biomolecules. The reaction with a primary amine (e.g., lysine) results in the formation of a stable thiourea linkage.
This reaction proceeds rapidly under physiological or slightly basic conditions (pH 7.5-9.0). The bifunctional nature of the molecule allows for a two-step reaction process when used as a crosslinker: the first isothiocyanate group reacts with one protein, and the second group reacts with a nearby protein or another site on the same protein, forming a stable covalent bridge. The three-carbon (propyl) spacer arm provides flexibility and a defined spatial distance between the conjugated molecules.
Applications in Research and Drug Development
The primary application of 1,3-diisothiocyanatopropane is as a homobifunctional crosslinking agent in proteomics and structural biology.
Probing Protein-Protein Interactions
By covalently linking interacting proteins, DITP helps to identify transient or weak interactions that might not survive other analytical techniques.
Experimental Protocol: Protein Crosslinking Assay
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Protein Preparation: Prepare the protein sample of interest in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.5). Ensure the buffer is free of primary amines (e.g., Tris).
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Crosslinker Preparation: Prepare a fresh stock solution of 1,3-diisothiocyanatopropane in an anhydrous organic solvent like DMSO or DMF immediately before use.
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Causality: Isothiocyanates can hydrolyze in aqueous solutions, so fresh preparation in an anhydrous solvent is critical for reactivity.
-
-
Reaction: Add the DITP stock solution to the protein sample to achieve a final molar excess ranging from 20-fold to 100-fold over the protein concentration. Incubate the reaction at room temperature for 30 minutes to 2 hours.
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Causality: The optimal molar excess and incubation time are empirical and should be determined for each specific system to maximize crosslinking while minimizing non-specific modifications.
-
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
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Analysis: Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking. These bands can be excised and analyzed by mass spectrometry to identify the cross-linked proteins and the specific sites of modification.[3][4]
Drug Development and Bioconjugation
In drug development, isothiocyanates are of interest for their potential therapeutic properties.[5] Furthermore, bifunctional linkers like DITP can be used to conjugate targeting moieties (e.g., antibodies) to therapeutic agents or to create multivalent ligands to enhance binding affinity.
Safety, Handling, and Storage
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Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: Store 1,3-diisothiocyanatopropane in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. It is sensitive to moisture and light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
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